Triplet Energy Compatibility in Phosphorescent OLED Host Design
The dibenzo[b,d]thiophene (DBT) core, when incorporated into host materials, exhibits triplet energies (ET) in the range of 2.57–2.64 eV, as demonstrated in crosslinkable hole transport materials [1]. This ET range is sufficiently high to suppress triplet exciton quenching from blue to green phosphorescent emitters, enabling maximum external quantum efficiencies (EQEmax) of up to 24.35% in solution-processed TADF OLEDs [1]. In contrast, the commonly used biphenyl-based HTM V-p-TPD exhibits a lower triplet energy (not explicitly quantified in the source but implied as insufficient for efficient suppression), leading to significant exciton quenching [1].
| Evidence Dimension | Triplet energy (ET) of DBT-based host materials |
|---|---|
| Target Compound Data | ET = 2.57–2.64 eV (class-level for DBT-based HTMs) [1] |
| Comparator Or Baseline | V-p-TPD (biphenyl-based HTM): ET insufficient, leads to exciton quenching [1] |
| Quantified Difference | DBT-based HTMs enable 24.35% EQEmax vs. significant quenching in V-p-TPD [1] |
| Conditions | Solution-processed green TADF OLEDs; crosslinked HTM layer |
Why This Matters
Procurement of DBT-based precursors like ethyl dibenzo[b,d]thiophene-4-carboxylate ensures access to the high-triplet-energy core required for next-generation efficient OLED hosts.
- [1] Zhang, Y., et al. (2023). Suppressing triplet exciton quenching by regulating the triplet energy of crosslinkable hole transport materials for efficient solution-processed TADF OLEDs. Science China Materials, 66, 291–299. View Source
